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Patuletin Derivatives: A Comprehensive Technical Guide

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Patuletin, a naturally occurring O-methylated flavonol, and its derivatives have emerged as a significant class of bioactive compounds with a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the core characteristics of **patuletin** derivatives, encompassing their fundamental physicochemical properties, diverse biological activities, and underlying mechanisms of action. This document summarizes key quantitative data in structured tables for comparative analysis, details essential experimental protocols for their evaluation, and presents visual diagrams of relevant biological pathways to facilitate a deeper understanding of their therapeutic potential.

Introduction

Patuletin (3,5,7,3',4'-pentahydroxy-6-methoxyflavone) is a flavonoid found in various plant species, notably in the genus Tagetes and Eriocaulon.[1] Structurally, it is the 6-methoxy derivative of quercetagetin.[2] The core **patuletin** structure has been the subject of extensive research, leading to the isolation and synthesis of numerous derivatives with modified biological activities. These derivatives, primarily glycosides and synthetic analogues, have demonstrated potent antioxidant, anti-inflammatory, anticancer, and antibacterial properties, making them promising candidates for drug discovery and development. This guide aims to consolidate the current scientific knowledge on **patuletin** derivatives for researchers and professionals in the pharmaceutical and life sciences.



Physicochemical Properties of Patuletin

Patuletin is a yellow, solid compound with the chemical formula C₁₆H₁₂O₈ and a molar mass of 332.26 g/mol .[2] Its structure features a chromone ring with multiple hydroxyl groups and a methoxy group at the C6 position, which contribute to its chemical reactivity and biological activity.

Property	Value	Reference
Molecular Formula	C16H12O8	[2]
Molar Mass	332.26 g/mol	[2]
Appearance	Yellow Solid	[3]
CAS Number	519-96-0	[2]
PubChem CID	5281678	[2]

Key Biological Activities and Quantitative Data

Patuletin and its derivatives exhibit a range of biological activities, which have been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Anticancer Activity

Patuletin and its derivatives have shown significant antiproliferative and pro-apoptotic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell survival, such as fatty acid synthase (FASN).[4]



Compound	Cell Line	Activity	IC50 Value	Reference
Patuletin	SK-BR-3 (Breast Cancer)	Antiproliferative	24 μΜ	[4]
Patuletin	CaSki (Cervical Cancer)	Antiproliferative	37 μg/mL	[5]
Patuletin	MDA-MB-231 (Breast Cancer)	Antiproliferative	86 μg/mL	[5]
Patuletin	SK-Lu-1 (Lung Cancer)	Antiproliferative	18 μg/mL	[5]
Quercetagetin	CaSki (Cervical Cancer)	Antiproliferative	88 μg/mL	[5]
Quercetin	CaSki (Cervical Cancer)	Antiproliferative	39 μg/mL	[5]

Anti-inflammatory Activity

Patuletin demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory signaling pathways such as NF-κB and MAPK.[6][7]



Compound	Assay	Model	Inhibition/Effe ct	Reference
Patuletin	TNF-α Inhibition	In vitro	Potent inhibition	[6]
Patuletin	IL-1β Inhibition	In vivo	Significant inhibition	[6]
Patuletin	T-cell Proliferation	In vitro	Potent suppression	[6]
Patuletin 3-O-β- D- glucopyranoside	Paw Edema	Carrageenan- induced (mice)	Inhibition of edema	[8]
Patuletin	COX-2, TNF-α, IL-6	Letrozole- induced PCOS (rats)	Decrease in pro- inflammatory cytokines	[9]

Antioxidant Activity

The antioxidant properties of **patuletin** and its derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Compound	Assay	SC50/IC50 Value	Reference
Patuletin 3-O-β-D- glucopyranoside	DPPH Radical Scavenging	~31.9 μg/mL	[8]

Antibacterial Activity

Patuletin and some of its synthetic derivatives have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

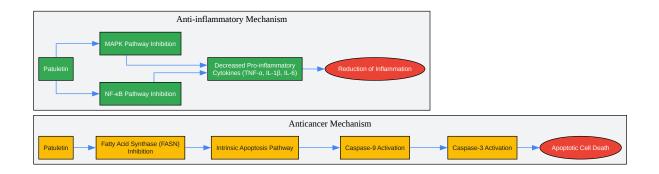


Compound	Bacterial Strain	MIC Value	Reference
Patuletin	Staphylococcus aureus	-	[10]
Patuletin	Pseudomonas aeruginosa	4 mg/mL	[11]
Patuletin	S. aureus (biofilm)	1/4 MIC reduced biofilm by 27%	[12]
Patuletin	P. aeruginosa (biofilm)	1/4 MIC reduced biofilm by 48%	[13]
3,3',4',7- tetracinnamoylpatuleti n	Gram-positive bacteria	Similar to patuletin	[10]
3,3',4',7- tetrabenzoylpatuletin	Gram-negative bacteria	No susceptibility	[10]

Signaling Pathways Modulated by Patuletin

Patuletin exerts its biological effects by modulating several key intracellular signaling pathways. In cancer cells, it has been shown to induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-9.[5] Furthermore, its anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory responses.[6][7]





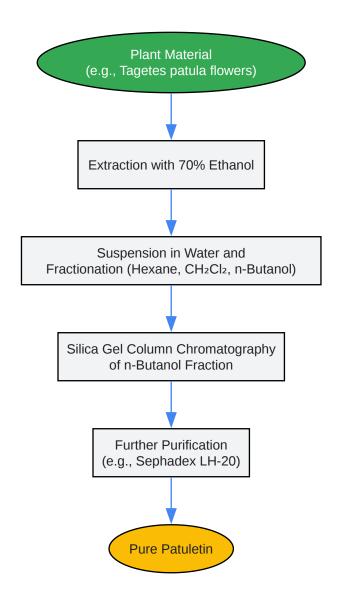
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Figure 1: Signaling pathways modulated by patuletin.

Experimental Protocols Isolation and Purification of Patuletin

A general workflow for the isolation of **patuletin** from plant material, such as Tagetes patula flowers, is outlined below.





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Figure 2: General workflow for **patuletin** isolation.

A detailed protocol involves the extraction of dried and powdered plant material with a solvent like 70% ethanol. The resulting extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane, and n-butanol. The n-butanol fraction, which is typically enriched with flavonoids, is then subjected to column chromatography on silica gel. Further purification steps, such as size-exclusion chromatography using Sephadex LH-20, can be employed to yield pure **patuletin**.[14][15]

MTT Assay for Cytotoxicity



The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of the **patuletin** derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Reaction Mixture: In a 96-well plate, add 180 μL of the DPPH solution to 20 μL of various concentrations of the patuletin derivative. A methanol blank and a positive control (e.g., ascorbic acid) should be included.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance at 517 nm.
- Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
 (A_control A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the SC₅₀ (half-maximal scavenging concentration).



In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

- Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the patuletin derivative.
- Incubation: Incubate the mixture at 37°C for 15 minutes.
- Heat-induced Denaturation: Heat the mixture at 70°C for 5 minutes.
- Cooling and Absorbance Measurement: After cooling, measure the absorbance at 660 nm.
- Data Analysis: Calculate the percentage of inhibition of protein denaturation. A standard antiinflammatory drug like diclofenac sodium can be used as a positive control.

Synthesis of Patuletin Derivatives

While many **patuletin** derivatives are naturally occurring glycosides, synthetic modifications of the **patuletin** scaffold can lead to compounds with enhanced or novel biological activities. A common strategy involves the acylation of the hydroxyl groups. For example, 3,3',4',7-tetrabenzoyl**patuletin** and 3,3',4',7-tetracinnamoyl**patuletin** have been synthesized to explore their antibacterial properties. The synthesis of the core **patuletin** structure can be achieved through multi-step organic synthesis, often starting from simpler phenolic precursors.

Conclusion

Patuletin and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects, are well-documented. The structure-activity relationships of these compounds are beginning to be understood, paving the way for the rational design of novel and more potent derivatives. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of the patuletin family of compounds. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in translating their promise into clinical applications.



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